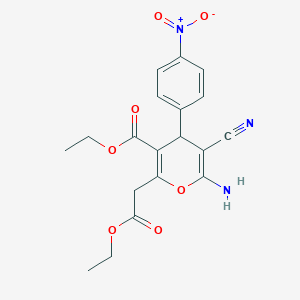
4-(2-Chloro-6-nitrophenoxy)-N~1~-(2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-6-nitrophenoxy)-N~1~-(2-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of chlorinated nitroaromatics. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of both chloro and nitro groups in the molecule makes it a versatile intermediate for the synthesis of various heterocyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitrophenoxy)-N~1~-(2-methoxyphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to form 2-chloro-6-nitrophenol.
Etherification: The nitrophenol is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form the ether linkage.
Amidation: Finally, the product is reacted with 2-methoxyaniline to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include nitric acid for nitration, thionyl chloride for chlorination, and various bases like sodium hydroxide for etherification and amidation reactions.
化学反応の分析
Types of Reactions
4-(2-Chloro-6-nitrophenoxy)-N~1~-(2-methoxyphenyl)benzamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3, H2SO4).
Major Products Formed
Reduction: Formation of 4-(2-Amino-6-nitrophenoxy)-N~1~-(2-methoxyphenyl)benzamide.
Substitution: Formation of various halogenated or nitrated derivatives.
科学的研究の応用
4-(2-Chloro-6-nitrophenoxy)-N~1~-(2-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate for the synthesis of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Chloro-6-nitrophenoxy)-N~1~-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic substitution reactions, further modifying the compound’s activity.
類似化合物との比較
Similar Compounds
1-Chloro-2-methyl-4-nitrobenzene: Another chlorinated nitroaromatic compound with similar chemical properties.
2-Chloro-6-nitrotoluene: Used as an intermediate in the synthesis of industrial chemicals and pharmaceuticals.
1-Chloro-4-nitrobenzene: Used in the production of azo and sulfur dyes, drugs, and pesticides.
Uniqueness
4-(2-Chloro-6-nitrophenoxy)-N~1~-(2-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of various derivatives with potential biological and industrial applications.
特性
IUPAC Name |
4-(2-chloro-6-nitrophenoxy)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c1-27-18-8-3-2-6-16(18)22-20(24)13-9-11-14(12-10-13)28-19-15(21)5-4-7-17(19)23(25)26/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNVVCUFOUHMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-bromobenzamide](/img/structure/B5018316.png)
![N'-(3-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide](/img/structure/B5018317.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5018320.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-cyclobutylpiperidine](/img/structure/B5018340.png)
![3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[4-(tetrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5018345.png)

![3,4,5-trimethoxy-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5018354.png)
![N-(2,4-dimethoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B5018356.png)
![10-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5018365.png)
![N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5018370.png)

![2-(3,5-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5018381.png)
